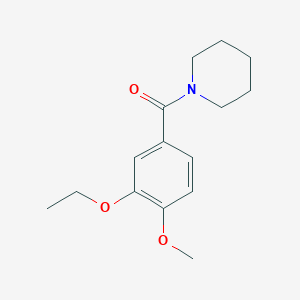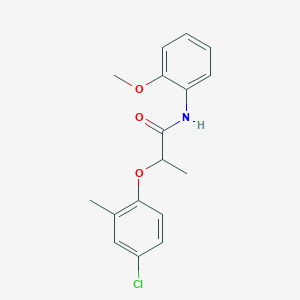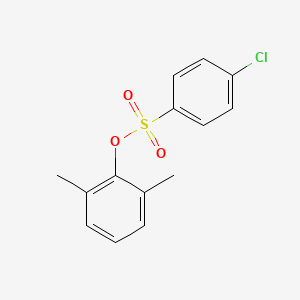![molecular formula C16H17F2N3O3S B5215081 N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5215081.png)
N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide, commonly known as DASGPA, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. DASGPA is a glycine transporter-1 (GlyT1) inhibitor that has been shown to have promising effects in the treatment of various neurological disorders.
Mechanism of Action
DASGPA works by inhibiting the activity of the glycine transporter-1 (N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide). N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide is responsible for the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft. By inhibiting the activity of N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide, DASGPA increases the concentration of glycine in the synaptic cleft, leading to increased activation of N-methyl-D-aspartate (NMDA) receptors. This increased activation of NMDA receptors has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
DASGPA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of glycine in the synaptic cleft, leading to increased activation of NMDA receptors. This increased activation of NMDA receptors has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. DASGPA has also been shown to have antidepressant effects in animal models of depression.
Advantages and Limitations for Lab Experiments
One of the major advantages of DASGPA is its ability to selectively inhibit the activity of N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide, without affecting the activity of other neurotransmitter transporters. This selectivity makes it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of DASGPA is its limited bioavailability, which can make it difficult to administer in vivo.
Future Directions
There are a number of future directions for the study of DASGPA. One potential direction is the development of more potent and selective N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide inhibitors. Another potential direction is the investigation of the effects of DASGPA on other neurotransmitter systems, such as the glutamatergic and serotonergic systems. Additionally, the potential use of DASGPA in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease, could also be investigated.
Synthesis Methods
The synthesis of DASGPA involves a multi-step process that includes the reaction of 2,6-difluoroaniline with N,N-dimethylsulfamoyl chloride to form N,N-dimethylsulfamoyl-2,6-difluoroaniline. The resulting compound is then reacted with phenylglycine to form N~1~-[(2,6-difluorophenyl)sulfonyl]-N~2~-phenylglycinamide. The final step involves the reaction of the resulting compound with dimethylamine to form DASGPA.
Scientific Research Applications
DASGPA has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have promising effects in the treatment of various neurological disorders, including schizophrenia, depression, and Alzheimer's disease. DASGPA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and has also been shown to have antidepressant effects in animal models of depression.
properties
IUPAC Name |
N-(2,6-difluorophenyl)-2-[N-(dimethylsulfamoyl)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3S/c1-20(2)25(23,24)21(12-7-4-3-5-8-12)11-15(22)19-16-13(17)9-6-10-14(16)18/h3-10H,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEIWEYVRGKJDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NC1=C(C=CC=C1F)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-Difluorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5215006.png)
![3-[(2-ethyl-1-piperidinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5215013.png)


![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl cyclohexylcarbamate](/img/structure/B5215038.png)

![3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole](/img/structure/B5215067.png)
![N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5215068.png)
![1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5215089.png)
![1-(4-chlorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215092.png)

![2-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-nitrobenzoic acid](/img/structure/B5215107.png)

![{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-pyrrolidinyl}methanol](/img/structure/B5215110.png)